3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one
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Overview
Description
2-((Phenethylamino)methyl)-3-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with phenethylamino and phenyl groups. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Phenethylamino)methyl)-3-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of anthranilic acid with benzoyl chloride to form 2-phenylquinazolin-4(3H)-one. This intermediate is then reacted with phenethylamine in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((Phenethylamino)methyl)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenethylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((Phenethylamino)methyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simpler analog with a similar phenethylamine structure.
Quinazolinone Derivatives: Various derivatives with different substituents on the quinazolinone core.
Phenethylamine Derivatives: Compounds with similar phenethylamine moieties but different core structures.
Uniqueness
2-((Phenethylamino)methyl)-3-phenylquinazolin-4(3H)-one is unique due to its specific combination of a quinazolinone core with phenethylamino and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
19062-63-6 |
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Molecular Formula |
C23H21N3O |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-phenyl-2-[(2-phenylethylamino)methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H21N3O/c27-23-20-13-7-8-14-21(20)25-22(26(23)19-11-5-2-6-12-19)17-24-16-15-18-9-3-1-4-10-18/h1-14,24H,15-17H2 |
InChI Key |
DLFWMHMNQQPXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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